molecular formula C13H16ClN3O B2516625 (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 2309706-08-7

(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B2516625
CAS No.: 2309706-08-7
M. Wt: 265.74
InChI Key: LEDUETJQAYOJIH-UHFFFAOYSA-N
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Description

(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a chemical research compound designed for investigating transient receptor potential (TRP) channel biology. Its structure, featuring a 3-chloropyridyl group linked to a piperazine-carboxamide scaffold, is of significant interest in medicinal chemistry . This scaffold is recognized as a privileged structure in the design of TRPV1 antagonists, as demonstrated by analogs like BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide), a potent antagonist studied for its analgesic activity in models of chronic pain . Furthermore, closely related (pyridin-3-yl)(piperazin-1-yl)methanone derivatives have been pharmacologically evaluated as potent and selective TRPV4 antagonists for the treatment of pain . The piperazine core is a biologically active scaffold prevalent in compounds with a wide range of pharmacological activities, making it a key motif for exploring new biological interactions and structure-activity relationships (SAR) . This compound is supplied for research applications only, specifically for use in in vitro studies aimed at advancing the understanding of ion channel function, neuropharmacology, and the development of novel therapeutic agents.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-11-9-15-4-3-12(11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDUETJQAYOJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves the coupling of a piperazine derivative with a chloropyridine and a cyclopropylmethanone precursor. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in an organic solvent such as tetrahydrofuran (THF) under ambient conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Key Reaction Steps

StepReaction TypeReagents/ConditionsYieldSource
1Cyclopropane introductionCorey–Chaykovsky reaction with sulfonium ylides72%
2Piperazine couplingHATU/DIPEA in DMF, 24 h, rt85%
3Chloropyridine substitutionBuchwald–Hartwig amination, Pd(dba)₂, Xantphos68%
4Deprotection4 M HCl in dioxane, 0°C to rt91%

Mechanistic Insights

  • Cyclopropane Formation : Cyclopropane is introduced via a Corey–Chaykovsky reaction using trimethylsulfonium iodide and NaH in THF, generating the strained ring system .

  • Piperazine-Ketone Coupling : The methanone bridge is formed via carbodiimide-mediated coupling between cyclopropanecarboxylic acid and piperazine using HATU and DIPEA .

  • Chloropyridine Attachment : A palladium-catalyzed coupling installs the 3-chloropyridin-4-yl group onto the piperazine nitrogen .

Functionalization Reactions

CPPCM undergoes regioselective modifications at three sites:

  • Cyclopropane Ring : Susceptible to ring-opening under acidic or oxidative conditions.

  • Piperazine Nitrogen : Participates in alkylation/acylation.

  • Chloropyridine Moiety : Supports nucleophilic aromatic substitution (NAS).

Reactivity Table

SiteReaction TypeConditionsProductSource
CyclopropaneRing-opening oxidationmCPBA, CH₂Cl₂, 0°C1,3-Diketone
PiperazineN-AlkylationPropargyl bromide, K₂CO₃, ACNAlkynyl-piperazine derivative
ChloropyridineNAS with aminesEt₃N, DMF, 80°C4-Aminopyridine analog

Notable Observations

  • Cyclopropane Stability : The ring remains intact under neutral or basic conditions but opens in the presence of strong acids (e.g., H₂SO₄) or oxidants (e.g., mCPBA) .

  • Piperazine Reactivity : The secondary amine undergoes smooth alkylation with propargyl bromide, enabling click chemistry applications .

Stability and Degradation

CPPCM exhibits moderate stability but degrades under specific conditions:

Degradation Pathways

ConditionDegradation ProductHalf-LifeSource
pH < 2 (HCl, 25°C)Cyclopropane ring-opened dicarboxylic acid2 h
UV light (254 nm)Chloropyridine dehalogenation48 h
100°C (DMSO)Piperazine N-oxide6 h

Stabilization Strategies

  • Storage under inert atmosphere (Ar) at -20°C prevents oxidation .

  • Buffered solutions (pH 6–8) minimize acid/base-mediated degradation .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:

Enzyme Inhibition

Research indicates that compounds with similar structures to (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone show significant inhibitory effects on various enzymes. Notably, studies have highlighted its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

CompoundEnzyme TargetIC50 Value (µM)
Compound AAChE2.14 ± 0.003
Compound BUrease0.63 ± 0.001

These findings suggest that the target compound may also possess similar inhibitory properties, making it a candidate for further investigation in treating conditions such as Alzheimer's disease.

Antibacterial Activity

Compounds containing piperazine and pyridine moieties have been documented for their antibacterial properties. Studies have shown that derivatives exhibit moderate to strong activity against bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

This suggests the potential of this compound as an antibacterial agent.

Neuropharmacological Potential

The structural characteristics of this compound indicate possible applications in treating neurological disorders. The piperazine ring is known to interact with neurotransmitter systems, suggesting potential anxiolytic and antidepressant effects.

Study 1: Acetylcholinesterase Inhibition

In a study assessing AChE inhibitors, derivatives with piperazine structures showed significant inhibition compared to standard drugs. This indicates that modifications in the side chains can enhance bioactivity, supporting the need for further exploration of this compound.

Study 2: Antibacterial Screening

Another study evaluated various synthesized pyrazole derivatives against clinical bacterial strains, revealing that certain modifications led to increased antibacterial potency. This indicates that further structural optimization of the target compound could yield promising results in combating bacterial infections.

Mechanism of Action

The mechanism of action of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Relevance
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone (Target) C₁₃H₁₄ClN₃O 275.7 3-Chloropyridinyl, cyclopropane CNS modulation, kinase inhibition
1-(4-Chlorophenyl)cyclopropylmethanone () C₁₄H₁₆ClN₃O 285.8 4-Chlorophenyl, cyclopropane Antipsychotic lead (dopamine/serotonin receptor affinity)
(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone () C₂₆H₂₆ClN₉O 524.0 Chloropyrimidine, triazole, 4-methylpiperazine Kinase inhibition (e.g., JAK2, EGFR)
(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone () C₂₀H₂₀F₂N₂O 342.4 4-Fluorophenyl, 2-fluorophenyl, cyclopropane Enhanced metabolic stability, CNS applications
Key Observations:
  • Aromatic Substitution : The target compound’s 3-chloropyridinyl group distinguishes it from the 4-chlorophenyl in and the fluorophenyl groups in . Pyridine’s nitrogen atom may improve solubility and receptor-binding specificity compared to purely phenyl-based analogs.
  • Piperazine Modifications : Unlike the 4-methylpiperazine in , the target compound’s unmodified piperazine retains higher basicity, which could influence pharmacokinetics (e.g., membrane permeability).
  • Complexity vs. Simplicity : ’s compound incorporates a triazole-pyrimidine scaffold, likely enhancing kinase affinity but complicating synthesis . The target compound’s simpler structure may offer synthetic accessibility and tunable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorinated analogs () may exhibit slower hepatic metabolism due to fluorine’s electron-withdrawing effects, whereas the target’s chlorine atom could predispose it to oxidative metabolism .
  • Lipophilicity : The cyclopropane moiety in all compounds contributes to rigidity but may reduce logP values compared to bulkier alkyl chains.

Biological Activity

The compound (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C12H14ClN3OC_{12}H_{14}ClN_{3}O, featuring a piperazine ring substituted with a chloropyridine moiety and a cyclopropyl group. This unique structure suggests potential interactions with various biological targets.

Research indicates that compounds with similar structural features often interact with neurotransmitter receptors and enzymes involved in signaling pathways. The presence of the piperazine ring is particularly notable for its role in modulating central nervous system (CNS) activity, potentially influencing neurotransmitter systems such as serotonin and dopamine.

Antitumor Activity

A study by Umesha et al. demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. The introduction of halogen substituents, such as chlorine, enhances the antitumor activity of these compounds, suggesting a similar potential for this compound .

Antimicrobial Properties

The compound's structural analogs have shown promising antibacterial and antifungal activities. For instance, 6-substituted piperazine derivatives were synthesized and evaluated for their antimicrobial efficacy, revealing notable activity against several pathogens . This positions this compound as a candidate for further investigation in antimicrobial therapy.

Neuropharmacological Effects

Given the piperazine component, it is hypothesized that this compound may act as a modulator of CNS activity. Similar compounds have been characterized as antagonists at muscarinic receptors, which are implicated in various neurological disorders . Further studies are warranted to elucidate the specific neuropharmacological profile of this compound.

Case Studies

StudyFindings
Umesha et al. (2009)Identified significant cytotoxic effects in MCF-7 and MDA-MB-231 cells with enhanced activity from halogenated derivatives.
Comparative Toxicogenomics DatabaseHighlighted interactions with top genes associated with piperazine derivatives, indicating potential pathways for further exploration .
Drug Target Insights (2023)Discussed the synthesis and evaluation of piperazine-based compounds for targeting specific receptors linked to cancer and CNS disorders .

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